2-Ethoxy-6-nitrophenol
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Overview
Description
2-Ethoxy-6-nitrophenol is an organic compound characterized by the presence of an ethoxy group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-6-nitrophenol can be synthesized through a multi-step process involving the nitration of ethoxyphenol. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including recrystallization and distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols
Scientific Research Applications
2-Ethoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Nitrophenol
- 4-Ethoxyphenol
- 2,4-Dinitrophenol
Comparison: 2-Ethoxy-6-nitrophenol is unique due to the presence of both an ethoxy group and a nitro group on the phenol ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, 2-Nitrophenol lacks the ethoxy group, while 4-Ethoxyphenol lacks the nitro group. 2,4-Dinitrophenol has two nitro groups but lacks the ethoxy group, resulting in different reactivity and applications .
Properties
CAS No. |
855626-85-6 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-ethoxy-6-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3 |
InChI Key |
QDTKLGXJZHWDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
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